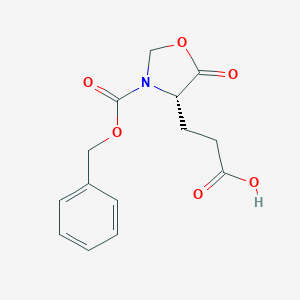![molecular formula C35H43KN2O10S2 B015811 Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate CAS No. 762260-71-9](/img/structure/B15811.png)
Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Anhydro-.beta.-D-mannopyranose is a naturally occurring anhydro sugar with the molecular formula C6H10O5. It is a major organic tracer generated by the combustion of cellulose and is used to evaluate the burning of wood in atmospheric samples . This compound is also known for its gustatory properties and serves as an essential building block in the biosynthesis of glycoproteins and glycolipids found in both plant and animal tissues .
Preparation Methods
1,6-Anhydro-.beta.-D-mannopyranose can be synthesized through various methods. One common synthetic route involves the dehydration of D-mannose under acidic conditions. The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of the anhydro sugar . Industrial production methods may involve similar dehydration processes, optimized for large-scale production.
Chemical Reactions Analysis
1,6-Anhydro-.beta.-D-mannopyranose undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1,6-Anhydro-.beta.-D-mannopyranose into different sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,6-Anhydro-.beta.-D-mannopyranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies of glycoprotein and glycolipid biosynthesis, as well as in investigations of cellular signaling and interactions.
Industry: It is used as an organic tracer to evaluate the burning of wood in atmospheric samples.
Mechanism of Action
The precise mechanism of action of 1,6-Anhydro-.beta.-D-mannopyranose is not yet fully elucidated. it is postulated that this monosaccharide binds to specific cell receptors, triggering signaling cascades that result in the synthesis of proteins and other molecules. These molecules subsequently engage in interactions with other cellular components, leading to the modulation of various cellular responses .
Comparison with Similar Compounds
1,6-Anhydro-.beta.-D-mannopyranose is unique due to its specific structure and properties. Similar compounds include:
1,6-Anhydro-.beta.-D-glucopyranose:
1,6-Anhydro-.beta.-D-galactopyranose: This compound shares a similar structure but differs in the arrangement of hydroxyl groups.
The uniqueness of 1,6-Anhydro-.beta.-D-mannopyranose lies in its specific applications and properties, particularly its role as an organic tracer and its potential therapeutic applications .
Properties
CAS No. |
762260-71-9 |
|---|---|
Molecular Formula |
C35H43KN2O10S2 |
Molecular Weight |
755.0 g/mol |
IUPAC Name |
potassium;(2E)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C35H44N2O10S2.K/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41;/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
OSKVZICMPOKGMR-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Synonyms |
1-(5-Carboxypentyl)-2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium, Potassium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





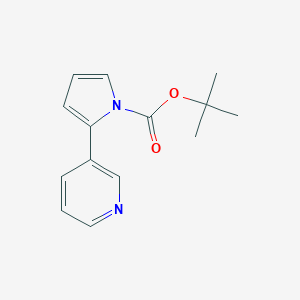
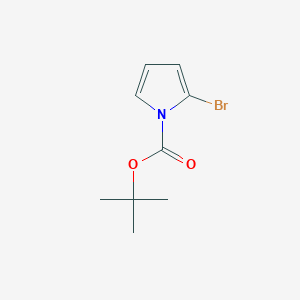

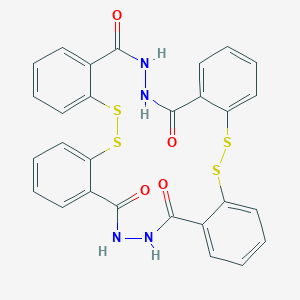
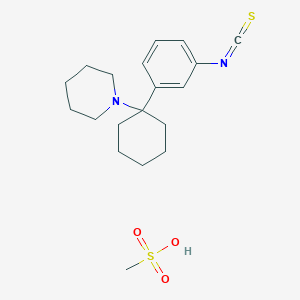
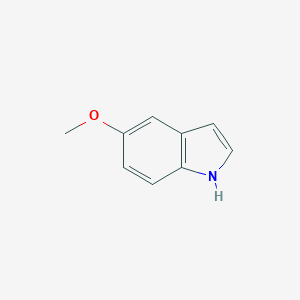

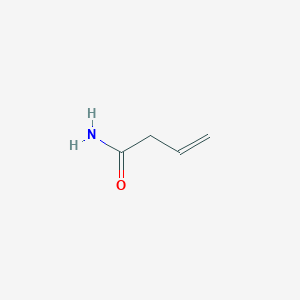
![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)

